
Pyridazine-3-carboxylic acid;hydrochloride
Overview
Description
Pyridazine-3-carboxylic acid hydrochloride (3-PCA·HCl) is a heterocyclic compound featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a carboxylic acid substituent at the 3-position, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents compared to its free acid form. 3-PCA·HCl is widely studied for its coordination chemistry with transition metals (e.g., Zn(II), Cu(II), Mn(II)) and its applications in medicinal chemistry, particularly as a scaffold for antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals . Another method involves the reaction of hydrazine with acetylenic ketones, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of pyridazine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Pyridazine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various pyridazine derivatives with different functional groups, which can exhibit diverse pharmacological activities .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Pyridazine-3-carboxylic acid; hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in synthetic chemistry.
Reactivity and Mechanisms
The compound can undergo several types of reactions:
- Oxidation : Introduces oxygen-containing functional groups.
- Reduction : Removes oxygen or adds hydrogen.
- Substitution : Replaces one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Biological Research
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These compounds showed potent antitumor effects, particularly against breast and ovarian cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
Pyridazine-3-carboxylic acid; hydrochloride has been investigated for its antibacterial and antifungal activities. Research has shown that derivatives of this compound possess effective inhibitory action against various microbial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard methods such as disc diffusion .
Medicinal Applications
Therapeutic Potential
The compound has potential therapeutic applications beyond anticancer activity. It is being explored for its antimicrobial properties and may serve as a lead compound for developing new drugs targeting infections caused by resistant bacterial strains . Additionally, pyridazine derivatives have shown promise in treating neuropsychiatric disorders by modulating metabotropic glutamate receptors .
Industrial Uses
Material Development
In industry, pyridazine-3-carboxylic acid; hydrochloride is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate the creation of novel compounds with specific functionalities that can be applied across various sectors, including pharmaceuticals and agrochemicals .
Case Studies
Study Focus | Key Findings |
---|---|
Anticancer Activity | Pyridazine derivatives showed significant inhibition of cell proliferation in breast and ovarian cancer lines. |
Antimicrobial Efficacy | Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
Synthesis of Ruthenium Complexes | Pyridazine-3-carboxylic acid was used to form ruthenium complexes with potential anticancer properties. |
Mechanism of Action
The mechanism of action of pyridazine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Structural and Coordination Properties
Pyridazine-4-carboxylic Acid (4-PCA):
- Geometric Distortion: 3-PCA forms metal complexes with distorted octahedral geometries due to the steric and electronic effects of the carboxylate group at the 3-position. In contrast, 4-PCA complexes exhibit more regular octahedral coordination .
- Hydrogen Bonding: The crystal structure of 3-PCA·HCl (Fig. 1a) features planar molecular sheets stabilized by Cl⁻···H–N hydrogen bonds (2.85–3.00 Å), whereas 4-PCA complexes display weaker intermolecular interactions .
Pyridazine Derivatives with Saturated Rings (e.g., Hexahydropyridazine-3-carboxylic Acid):
- Ring Flexibility: Saturation of the pyridazine ring reduces aromaticity, increasing conformational flexibility. This alters metal-binding kinetics and thermal stability. For example, Zn(II)-3-PCA complexes decompose at ~250°C, while saturated analogs exhibit lower thermal resilience .
Pyrazole-3-carboxylic Acid Derivatives:
- Coordination Sites: Pyrazole derivatives lack the dual nitrogen donor sites of pyridazine, limiting their ability to form κ²N,O chelates. This results in less stable metal complexes compared to 3-PCA .
Table 1: Thermal Stability of Metal Complexes
Biological Activity
Pyridazine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.
Overview of Pyridazine-3-carboxylic Acid Hydrochloride
Pyridazine-3-carboxylic acid hydrochloride is characterized by a pyridazine ring with a carboxylic acid group at the third position. This structure enables it to interact with various biological targets, leading to potential therapeutic applications. The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties, among others .
The biological activity of pyridazine-3-carboxylic acid hydrochloride is attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways to reduce inflammation. Additionally, studies suggest that pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic markers .
Antimicrobial Activity
Research indicates that pyridazine-3-carboxylic acid exhibits significant antimicrobial properties against various bacterial and fungal strains. A study conducted by Świderski et al. demonstrated its effectiveness against selected strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .
Anticancer Activity
Pyridazine derivatives have shown promising anticancer activity in vitro. For example, a series of 3,6-disubstituted pyridazines were evaluated for their cytotoxicity against breast cancer cell lines (T-47D and MDA-MB-231). The results indicated that certain derivatives displayed potent inhibitory effects on cell proliferation and induced apoptosis . The following table summarizes the IC50 values for selected pyridazine derivatives:
Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
11l | T-47D | 43.8 | Induction of apoptosis |
11m | MDA-MB-231 | 20.1 | Cell cycle arrest |
11a | SKOV-3 | 55.6 | CDK2 inhibition |
Anti-inflammatory Activity
Pyridazine-3-carboxylic acid also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in various cell models, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial activity of pyridazine derivatives, pyridazine-3-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, supporting its use as a potential therapeutic agent for infections .
- Cancer Cell Studies : A detailed investigation into the anticancer properties of pyridazine derivatives revealed that they could significantly reduce cell viability in breast cancer models. Flow cytometric analysis confirmed that these compounds induce apoptosis through mitochondrial pathways, with increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Pyridazine-3-carboxylic acid hydrochloride in academic research?
Pyridazine-3-carboxylic acid hydrochloride is typically synthesized via multi-step routes involving heterocyclic intermediates. For example, a common approach involves coupling pyridazine derivatives with carboxylic acid groups under acidic conditions. In one method, lead hydroxide is refluxed with pyridazine-3-carboxylic acid in water to form crystalline complexes, followed by isolation and purification . Another patent describes the use of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to functionalize pyridazine cores, with subsequent acidification to form the hydrochloride salt . Key steps include:
- Step 1 : Formation of the pyridazine backbone via cyclization or substitution.
- Step 2 : Introduction of the carboxylic acid group via hydrolysis or oxidation.
- Step 3 : Salt formation using hydrochloric acid under controlled pH conditions.
Q. Which spectroscopic and crystallographic methods are critical for characterizing Pyridazine-3-carboxylic acid hydrochloride?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, Pb(II) complexes of pyridazine-3-carboxylate exhibit distorted coordination environments, with carboxylate O atoms bridging adjacent metal ions to form molecular ribbons .
- FT-IR and NMR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR; pyridazine ring protons at δ 7.5–9.0 ppm in ¹H NMR).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental analysis : Ensures stoichiometry of the hydrochloride salt .
Q. How is purity assessed for Pyridazine-3-carboxylic acid hydrochloride in research settings?
Purity is determined via:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using validated methods from pharmacopeial standards (e.g., USP protocols for related hydrochloride salts) .
- Melting point analysis : Sharp melting points (e.g., ~225°C for derivatives) indicate purity .
- Karl Fischer titration : Quantifies residual water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for pyridazine-3-carboxylic acid derivatives?
Discrepancies in bond lengths or hydrogen-bonding patterns (e.g., O–H⋯Cl vs. N–H⋯Cl interactions) often arise from:
- Crystal packing effects : Adjacent layers in pyridazine hydrochloride structures exhibit van der Waals interactions (spacing ~3.3 Å), which may distort measurements .
- Refinement protocols : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to model thermal motion and hydrogen atom positions. For example, riding models (AFIX43) are applied to pyridazine H atoms to reduce overfitting .
- Validation tools : Check for electron density outliers (e.g., peaks >6 eÅ⁻³ near heavy atoms) to identify misassigned ligands .
Q. What strategies optimize reaction yields in multi-step syntheses of pyridazine-3-carboxylic acid derivatives?
- Catalyst selection : Palladium(II) chloride with triphenylphosphine ligands enhances cross-coupling efficiency (e.g., 66% yield in tetrahydrofuran under nitrogen) .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO or THF) improve solubility of intermediates.
- Temperature control : Reactions at 100°C with copper(I) iodide co-catalysts accelerate heterocyclic bond formation .
- Purification : Reverse-phase C18 chromatography effectively isolates polar hydrochloride salts from byproducts .
Q. How do hydrogen-bonding networks influence the stability and reactivity of Pyridazine-3-carboxylic acid hydrochloride?
- Crystal stability : In Pb(II) complexes, carboxylate O atoms bridge metal centers, forming ribbons stabilized by weak C–H⋯O interactions (Table: Key interactions from ):
Interaction Type | Distance (Å) | Angle (°) |
---|---|---|
O11⋯Pb1 | 2.56 | 145.2 |
N12–H⋯Cl⁻ | 3.25 | 160.5 |
- Reactivity : Protonation of the pyridazine N atom enhances electrophilicity, facilitating nucleophilic substitutions at the carboxylic acid group .
Q. Methodological Notes
- SHELX refinement : Always validate crystallographic models using R-factors and electron density maps to avoid artifacts .
- Safety protocols : Handle hydrochloride salts in fume hoods due to hygroscopicity and potential HCl release .
- Data validation : Cross-reference HPLC results with USP monographs for hydrochloride salts to ensure compliance with pharmacopeial standards .
Properties
IUPAC Name |
pyridazine-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5(9)4-2-1-3-6-7-4;/h1-3H,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDLKQFDZHQPBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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